molecular formula C50H78F3N17O19 B10825728 Crosstide trifluoroacetate

Crosstide trifluoroacetate

Cat. No.: B10825728
M. Wt: 1278.3 g/mol
InChI Key: KBSHTPYYPODSQM-GCBPKDEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Crosstide trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by cleaving the peptide from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups from the amino acids .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Crosstide trifluoroacetate primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine or threonine residues by kinases such as Akt. This phosphorylation is essential for studying kinase activity and signaling pathways .

Common Reagents and Conditions

Major Products Formed

The major product formed from the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as mass spectrometry and HPLC .

Scientific Research Applications

Crosstide trifluoroacetate is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a substrate in kinase assays to study enzyme kinetics and inhibitor screening.

    Biology: To investigate signaling pathways involving Akt and other kinases.

    Medicine: In the development of therapeutic agents targeting kinase-related diseases such as cancer and diabetes.

    Industry: Used in the production of diagnostic kits and research reagents

Mechanism of Action

Crosstide trifluoroacetate exerts its effects by serving as a substrate for kinases, particularly Akt. The phosphorylation of Crosstide by Akt is a critical step in various signaling pathways. The molecular targets include serine and threonine residues within the peptide sequence, and the pathways involved are primarily related to cell survival, growth, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Crosstide trifluoroacetate is unique due to its specific sequence that makes it an ideal substrate for Akt. This specificity allows for precise studies of Akt activity and its role in various cellular processes, distinguishing it from other peptide substrates .

Properties

Molecular Formula

C50H78F3N17O19

Molecular Weight

1278.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C48H77N17O17.C2HF3O2/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53;3-2(4,5)1(6)7/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-;/m0./s1

InChI Key

KBSHTPYYPODSQM-GCBPKDEWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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